molecular formula C8H7BrClNO2 B13989939 Methyl 2-(bromomethyl)-5-chloronicotinate CAS No. 894074-88-5

Methyl 2-(bromomethyl)-5-chloronicotinate

Cat. No.: B13989939
CAS No.: 894074-88-5
M. Wt: 264.50 g/mol
InChI Key: OBVDYOHLYOSTAP-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-5-chloronicotinate is an organic compound that belongs to the class of halogenated nicotinates It is characterized by the presence of a bromomethyl group and a chlorine atom attached to the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-5-chloronicotinate typically involves the bromination of methyl 5-chloronicotinate. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-5-chloronicotinate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted nicotinates with various functional groups.

    Oxidation: 2-(Bromomethyl)-5-chloronicotinic acid.

    Reduction: Methyl 2-methyl-5-chloronicotinate.

Scientific Research Applications

Methyl 2-(bromomethyl)-5-chloronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-5-chloronicotinate largely depends on its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is exploited in various synthetic transformations to introduce desired functional groups into the nicotinate framework .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(bromomethyl)-5-chloronicotinate is unique due to the presence of both bromomethyl and chlorine substituents on the nicotinate ring

Properties

IUPAC Name

methyl 2-(bromomethyl)-5-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)6-2-5(10)4-11-7(6)3-9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVDYOHLYOSTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201212389
Record name Methyl 2-(bromomethyl)-5-chloro-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894074-88-5
Record name Methyl 2-(bromomethyl)-5-chloro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=894074-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(bromomethyl)-5-chloro-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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